Product packaging for 2-Allyl-6-methylaniline(Cat. No.:CAS No. 41652-79-3)

2-Allyl-6-methylaniline

Cat. No.: B3266055
CAS No.: 41652-79-3
M. Wt: 147.22 g/mol
InChI Key: YWSXVJQVHXVGRW-UHFFFAOYSA-N
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Description

2-Allyl-6-methylaniline (CAS 41652-79-3) is an organic compound with the molecular formula C 10 H 13 N and a molecular weight of 147.22 g/mol. This aniline derivative is characterized by the presence of both allyl and methyl substituents on its aromatic ring, making it a valuable intermediate in synthetic organic chemistry. Its primary research value lies in its role as a precursor in the synthesis of more complex molecules. For instance, studies have demonstrated that this compound can undergo base-catalyzed isomerization at elevated temperatures (e.g., 300°C with potassium hydroxide) to form the cis and trans isomers of 2-methyl-6-(1-propenyl)aniline, showcasing its utility in studying sigmatropic rearrangement reactions and accessing stereochemically defined aniline derivatives . These propenyl aniline isomers can be further functionalized, such as through carbamate formation with reagents like ethyl chloroformate, to produce compounds that are key intermediates for exploring reactions with electrophiles like bromine and N-bromosuccinimide, leading to diverse heterocyclic systems including dihydrobenzoxazinones . This reactivity makes this compound a compound of significant interest for researchers in the fields of methodology development, medicinal chemistry, and material science. It is supplied as a high-purity material for laboratory research applications. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N B3266055 2-Allyl-6-methylaniline CAS No. 41652-79-3

Properties

IUPAC Name

2-methyl-6-prop-2-enylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-3-5-9-7-4-6-8(2)10(9)11/h3-4,6-7H,1,5,11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSXVJQVHXVGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CC=C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Allyl 6 Methylaniline

Amino-Claisen Rearrangement Approaches

The most established route to 2-allyl-6-methylaniline involves the amino-Claisen rearrangement, a powerful nih.govnih.gov-sigmatropic shift analogous to the more common Claisen rearrangement of allyl phenyl ethers. This process typically starts with the synthesis of the precursor, N-allyl-2-methylaniline (also known as N-allyl-o-toluidine), which then undergoes rearrangement to yield the desired ortho-allylated product.

Lewis Acid-Catalyzed Rearrangements (e.g., Zinc Chloride)

To circumvent the high temperatures and improve the efficiency of the amino-Claisen rearrangement, Lewis acids are frequently employed as catalysts. Anhydrous zinc chloride (ZnCl₂) is a commonly used and effective catalyst for this transformation. The rearrangement is typically carried out in a high-boiling solvent such as xylene. The Lewis acid is believed to coordinate to the nitrogen atom of the N-allyl-2-methylaniline, which reduces the electron density at the nitrogen and facilitates the nih.govnih.gov-sigmatropic shift through a charge-accelerated process. This catalytic approach allows the reaction to proceed at lower temperatures than the thermal method, often leading to improved yields and reduced formation of by-products. Other Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), have also been shown to effectively catalyze the amino-Claisen rearrangement of N-allyl arylamines, providing the rearranged products in moderate to good yields (50-60%) under milder conditions and with shorter reaction times.

Influence of Reaction Conditions on Isomerization and Yield

The conditions of the amino-Claisen rearrangement significantly influence both the yield of the desired product and the potential for isomerization. The primary product of the rearrangement of N-allyl-2-methylaniline is the ortho-isomer, this compound. However, the formation of the para-isomer, 4-allyl-2-methylaniline, can also occur. The ratio of these isomers is dependent on the reaction conditions.

The use of Lewis acid catalysts like zinc chloride not only lowers the required reaction temperature but can also influence the product distribution. While specific quantitative data on the isomer ratio for the rearrangement of N-allyl-2-methylaniline is not extensively detailed in readily available literature, the general principle of ortho-para direction in electrophilic aromatic substitution provides some insight. The ortho position is kinetically favored, but under certain conditions, thermodynamic control can lead to the formation of the more stable para isomer. The steric hindrance from the existing methyl group at the 2-position in N-allyl-2-methylaniline would be expected to favor the formation of the this compound isomer.

Below is a representative table illustrating the general effect of catalysts on the amino-Claisen rearrangement of N-allyl anilines, based on available literature for analogous substrates.

Table 1: General Influence of Catalysts on Amino-Claisen Rearrangement

Catalyst Typical Temperature General Observations Potential By-products
None (Thermal) 200-350°C High energy input required; can lead to lower yields. Deallylated aniline (B41778), isomers.
Zinc Chloride (ZnCl₂) Lower than thermal Catalyzes the reaction, allowing for milder conditions and often improved yields. Isomeric products, deallylated aniline.
Boron Trifluoride Etherate (BF₃·OEt₂) Lower than thermal Effective catalyst, can reduce reaction times and by-product formation. Isomeric products.

Direct Allylation Strategies (where this compound is the direct product)

The direct introduction of an allyl group onto the ortho-position of 2-methylaniline to form this compound is a more atom-economical approach, as it avoids the separate synthesis and rearrangement of the N-allyl precursor. However, achieving high regioselectivity in the direct C-H allylation of anilines is a significant synthetic challenge.

Transition Metal-Mediated Allylations of Anilines

Transition metal catalysis is a powerful tool for the functionalization of C-H bonds. nih.gov In principle, a transition metal catalyst could facilitate the direct ortho-allylation of 2-methylaniline. Methodologies for the ortho-C-H alkylation and arylation of anilines have been developed, often requiring a directing group on the nitrogen to achieve the desired regioselectivity. researchgate.net However, the direct ortho-allylation of a simple primary aniline like 2-methylaniline to a specific product like this compound is not a commonly reported transformation. The challenge lies in controlling the reactivity between the N-H and the ortho C-H bonds, with N-allylation often being the favored pathway. While there are reports of transition-metal-free ortho-allylation of N,N-dialkylanilines, these methods are not directly applicable to primary anilines. rsc.org

Non-Metal Catalyzed Allylation Methods

Metal-free allylation reactions have gained increasing attention as a more sustainable synthetic approach. These methods often rely on the generation of highly reactive allylating agents or the use of organocatalysts. However, the existing literature on non-metal catalyzed allylation of anilines predominantly focuses on N-allylation rather than C-allylation. acs.org Achieving a direct, regioselective C-H allylation of 2-methylaniline at the 6-position without the use of a transition metal catalyst remains a formidable challenge and is not a well-established synthetic route.

Chemical Reactivity and Transformations of 2 Allyl 6 Methylaniline

Reactions Involving the Allyl Group

The reactivity of the allyl group in 2-Allyl-6-methylaniline is central to its synthetic utility. This section details its participation in intramolecular cyclization reactions, isomerization, and olefin metathesis.

Intramolecular Cyclization Reactions

The proximity of the nucleophilic amino group to the electrophilic allyl double bond allows this compound to undergo intramolecular cyclization reactions, providing a direct route to substituted indoline (B122111) scaffolds. These transformations are frequently mediated by transition metal catalysts.

Palladium-Catalyzed Alkene Carboamination Reactions

Palladium-catalyzed reactions represent a robust method for the synthesis of substituted pyrrolidines and related nitrogen heterocycles from γ-aminoalkenes like this compound. nih.govmdpi.com These reactions couple the aniline (B41778) nitrogen and an aryl or alkenyl halide across the double bond of the allyl group. The generally accepted mechanism involves the intramolecular insertion of the alkene into a palladium–nitrogen bond of a LnPd(Ar)(NRR′) complex. nih.gov This aminopalladation step is followed by C-C bond-forming reductive elimination to yield the pyrrolidine-based product. nih.gov

For substrates analogous to this compound, these palladium-catalyzed carboamination reactions are effective for constructing substituted N-arylpyrrolidines, which in this specific case would be a substituted indoline ring system. mdpi.com The reactions can be sensitive to the choice of ligand, with phosphine (B1218219) ligands such as P(2-furyl)₃ being employed to mitigate side reactions like N-vinylation when using alkenyl bromide coupling partners. mdpi.com

Other Transition Metal-Catalyzed Cyclizations

While palladium is prominent, a variety of other transition metals can catalyze the intramolecular cyclization of allylanilines and related substrates. These metals offer alternative mechanistic pathways and reactivities.

Copper: Copper salts, being inexpensive and abundant, are effective catalysts for the oxidative amination of alkenes. nih.govnih.gov In reactions analogous to the cyclization of this compound, N-tosyl-o-allylaniline undergoes efficient oxidative cyclization when treated with stoichiometric amounts of Cu(OAc)₂. acs.org Catalytic variants have also been developed using an oxidant like MnO₂ to facilitate copper turnover. nih.govnih.gov The mechanism can involve the addition of a nitrogen-centered radical to the alkene. mdpi.comnih.gov

Rhodium: Rhodium catalysts are used for the hydroamination of alkenes and can induce the cyclization of tethered allenylindoles and arylnitrones to form indolines. nih.govresearchgate.netacs.org Rhodium(I)-catalyzed hydroamination can proceed via the oxidative addition of the N-H bond to the metal center. nih.gov

Gold: Gold catalysts, typically Au(I) or Au(III) complexes, are known to activate alkynes and alkenes toward nucleophilic attack. nih.govbeilstein-journals.org Gold-catalyzed reactions of N-allyl-2-alkynylanilines can produce functionalized indoles through a sequence involving cyclization and a concomitant 1,3-allyl migration. rsc.org Another strategy involves a gold-catalyzed aminoarylation of alkenes, which couples the amine and an arylboronic acid across the double bond to form N-protected pyrrolidines. nih.gov

Nickel: Nickel complexes, such as those formed from Ni(COD)₂ and phosphine ligands like DPPF, are active catalysts for the hydroamination of dienes by alkylamines to generate allylic amines. acs.org Ligand-enabled nickel catalysis has also been developed for the intramolecular hydroalkenylation of imines with unactivated alkenes to synthesize five- and six-membered cyclic allylic amines. nih.gov

A summary of representative transition metal catalysts for these cyclizations is presented below.

Metal Catalyst SystemReaction TypeProduct TypeReference
Pd₂(dba)₃ / (S)-Siphos-PEAsymmetric CarboaminationChiral Cyclic Sulfamides acs.org
Cu(OAc)₂ / Cs₂CO₃Oxidative CyclizationTetracyclic Indole Derivatives acs.org
Cu(OTf)₂ / MnO₂ / LigandAsymmetric CarboaminationChiral Sultams nih.gov
[Rh(COD)Cl]₂ / LigandHydroaminationCyclic Amines nih.gov
dppm(AuBr)₂ / Selectfluor®AminoarylationN-Protected Pyrrolidines nih.gov
Ni(COD)₂ / DPPF / AcidHydroaminationAllylic Amines acs.org
Regioselectivity and Stereoselectivity in Cyclization Pathways

The stereochemical outcome of these cyclization reactions is a critical aspect, often controlled by the catalyst system and reaction conditions.

In palladium-catalyzed carboamination reactions, the transformation typically proceeds via a syn-aminopalladation of the alkene. nih.govacs.org This stereospecific step leads to a net suprafacial addition of the aryl group and the nitrogen atom across the alkene. nih.gov For substrates that form products with stereocenters at the 2 and 3 positions of the pyrrolidine (B122466) ring, a trans-relationship between these substituents is often observed. mdpi.com Achieving high enantioselectivity in asymmetric variants is critically dependent on controlling the reaction to proceed exclusively through the syn-aminopalladation pathway, as competing anti-aminopalladation pathways can erode the enantiomeric excess. acs.org

For other metals, the stereoselectivity is also pronounced. Iridium-catalyzed hydroamination of allylic amines can be highly diastereoselective, favoring the anti-1,2-diamine product, which is consistent with the reaction proceeding through a less strained trans-metallacyclic intermediate. nih.gov Copper-catalyzed asymmetric carboaminations have been developed to provide chiral sultams with high enantiomeric excess, demonstrating that chiral ligands on the copper center can effectively control the stereochemistry of the C-N bond-forming step. nih.gov Similarly, Rh(III)-catalyzed cyclizations can yield indoline derivatives with high diastereoselectivity. acs.org

Isomerization of the Allyl Moiety (e.g., to Propenyl)

The terminal allyl group can be isomerized to the thermodynamically more stable internal propenyl group. This transformation is often catalyzed by transition metals. For instance, a thermally modified Grubbs second-generation catalyst, which is a ruthenium-based complex, has been shown to be effective for the efficient isomerization of allyl groups to propenyl groups in a variety of functionally diverse compounds. acs.org This reaction converts the terminal (α) alkene of the allyl group into an internal (β) alkene, creating an enamine-like structure conjugated with the aniline ring.

Olefin Metathesis Reactions (e.g., with Acrylates)

The allyl group is an excellent substrate for olefin metathesis, a powerful reaction for the formation of new carbon-carbon double bonds. nih.gov Cross-metathesis (CM) allows the allyl fragment to be exchanged with another alkene, providing a direct method to connect two different molecules. nih.gov

The cross-metathesis of the allyl group of this compound with acrylates is a synthetically useful transformation, although it can be challenging. Ruthenium-based catalysts, particularly second-generation Grubbs catalysts (e.g., 4-Ru in the table below), are commonly used for these reactions due to their tolerance of various functional groups, including amines (often as their hydrochloride salts) and amides. nih.govresearchgate.net The reaction with electron-poor acrylates can be inefficient, but the addition of co-catalysts like phenols can enhance the performance of the Grubbs catalyst. rsc.org The reaction involves the formation of a metallacyclobutane intermediate, which then fragments to release the new cross-metathesis product and regenerate the metal-carbene catalyst. researchgate.net

A selection of common olefin metathesis catalysts is shown below.

Catalyst NameMetal CenterKey FeaturesReference
1-Mo (Schrock Catalyst)MolybdenumHighly active; sensitive to functional groups like acids and alcohols. researchgate.net
2-Ru (Grubbs' 1st Gen.)RutheniumStable to air and moisture; tolerant of many functional groups. researchgate.net
4-Ru (Grubbs' 2nd Gen.)RutheniumMore active than 1st Gen.; N-heterocyclic carbene (NHC) ligand enhances stability and reactivity. researchgate.net

Reactions of the Amine Functionality

The primary amino group of this compound is a key site of reactivity, participating in a range of nucleophilic substitution and condensation reactions. However, the steric hindrance from the adjacent methyl and allyl groups can significantly impact the reaction rates and may necessitate more forcing conditions compared to unhindered anilines.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom of this compound can be achieved through various methods. Due to the steric hindrance, direct alkylation with alkyl halides might be challenging and could lead to low yields or require harsh conditions. More effective methods often involve catalytic processes. For instance, N-alkylation of anilines with alcohols, a green and atom-economical approach, can be catalyzed by transition metal complexes. beilstein-journals.org

N-Acylation: The reaction of this compound with acylating agents such as acyl chlorides or anhydrides yields N-acyl derivatives. This reaction is generally more facile than N-alkylation. For example, the N-acetylation of anilines with acetyl chloride is a common transformation. derpharmachemica.com In the case of sterically hindered anilines like 2,6-disubstituted anilines, these reactions can still proceed efficiently, often in the presence of a base to neutralize the liberated acid. derpharmachemica.comgoogle.com The acetylation of anilines with acetic anhydride (B1165640) is another widely used method. libretexts.org

Reactant 1Reactant 2ProductReaction TypeReference
This compoundAcetyl chlorideN-(2-allyl-6-methylphenyl)acetamideN-Acylation derpharmachemica.com
This compoundAcetic anhydrideN-(2-allyl-6-methylphenyl)acetamideN-Acylation libretexts.org

Amides: Amide bond formation can be achieved by reacting this compound with carboxylic acids or their derivatives. The direct condensation of a carboxylic acid and an amine is challenging and often requires activating agents or harsh conditions. However, methods for the synthesis of sterically hindered amides have been developed. For instance, the coupling of Grignard reagents with isocyanates provides a robust route to such amides. nih.govchimia.ch Another approach involves the in situ formation of acyl fluorides which then react with hindered amines at elevated temperatures. researchgate.net

Sulfonamides: The reaction of this compound with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base, leads to the formation of sulfonamides. The synthesis of sulfonamides from anilines is a well-established process. google.comnih.gov For sterically hindered anilines like 2,6-dimethylaniline (B139824), the reaction with benzenesulfonyl chloride proceeds to give the corresponding sulfonamide. nih.govnih.gov It is expected that this compound would react similarly. A two-step synthesis can also be employed where the primary sulfonamide is first formed and then undergoes further substitution. nsf.govbohrium.com

Reactant 1Reactant 2ProductReaction TypeReference
This compoundBenzoic Acid DerivativeN-(2-allyl-6-methylphenyl)benzamideAmide Synthesis researchgate.net
This compoundp-Toluenesulfonyl chlorideN-(2-allyl-6-methylphenyl)-4-methylbenzenesulfonamideSulfonamide Synthesis nsf.govbohrium.com

The condensation of this compound with aldehydes or ketones results in the formation of imines, also known as Schiff bases. redalyc.org This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. libretexts.orgmasterorganicchemistry.com The steric hindrance around the amino group in this compound can slow down the rate of imine formation compared to less substituted anilines. The reaction of aromatic aldehydes with anilines is a common method for preparing N-aryl imines. nih.govresearchgate.net

Reactant 1Reactant 2ProductReaction TypeReference
This compoundAromatic AldehydeN-((E)-benzylidene)-2-allyl-6-methylanilineImine Formation nih.govresearchgate.net

Electrophilic Aromatic Substitution of the Aniline Ring

The aniline ring in this compound is activated towards electrophilic aromatic substitution by the electron-donating amino group. The directing influence of the substituents (amino, allyl, and methyl groups) will determine the position of substitution. The amino group is a strong ortho-, para-director. However, the ortho positions are blocked by the allyl and methyl groups, directing incoming electrophiles primarily to the para position (position 4) and to a lesser extent, the remaining ortho position (position 5).

Direct halogenation of anilines is often difficult to control due to the high reactivity of the ring, frequently leading to polysubstitution. In the case of this compound, the steric hindrance from the ortho substituents can help to moderate this reactivity and improve selectivity.

Bromination: The bromination of 2,6-dialkylanilines has been studied. For example, the bromination of 2,6-dimethylaniline in glacial acetic acid yields primarily the 4-bromo-2,6-dimethylaniline. prepchem.com However, in a strongly acidic medium, significant amounts of the 3-bromo isomer can be formed. prepchem.com It is also possible for the allyl group to react with bromine, leading to addition products across the double bond. masterorganicchemistry.com Careful control of reaction conditions is therefore crucial to achieve selective bromination of the aromatic ring.

Chlorination: The selective chlorination of 2,6-dialkylanilines to the 4-chloro derivative can be achieved by reacting the corresponding anilinium salt with a chlorinating agent. google.com This method prevents over-chlorination and directs the substitution to the para position. For instance, the chlorination of 2-ethyl-6-methylaniline (B166961) hydrochloride yields 4-chloro-2-ethyl-6-methylaniline. google.com A similar outcome would be expected for this compound.

ReactantReagentProductReaction TypeReference
This compoundBromine in acetic acid4-Bromo-2-allyl-6-methylanilineElectrophilic Bromination prepchem.com
This compound hydrochlorideChlorine4-Chloro-2-allyl-6-methylanilineElectrophilic Chlorination google.com

Acylative Protection Strategies for Controlled Substitution

The amino group of aniline and its derivatives is highly activating, often leading to multiple substitutions and undesired side products during electrophilic aromatic substitution reactions. stackexchange.com To modulate this reactivity and achieve selective substitution, the amino group can be reversibly protected. Acylation is a common and effective strategy for this purpose.

In the case of this compound, N-acylation serves to decrease the electron-donating capacity of the amino group through the electron-withdrawing effect of the acyl substituent. This deactivation of the aromatic ring helps to prevent polysubstitution and allows for more controlled introduction of electrophiles. For instance, treatment of an aniline with an acylating agent such as acetic anhydride or an acyl chloride in the presence of a base like pyridine (B92270) temporarily converts the highly activating -NH₂ group into a less activating -NHCOR group. stackexchange.com

The steric hindrance provided by the ortho-allyl and ortho-methyl groups, in conjunction with the N-acyl group, can further influence the regioselectivity of subsequent electrophilic attack. While the amino group is a strong ortho, para-director, the bulky ortho substituents in this compound would sterically hinder the approach of electrophiles to the ortho positions (C3 and C5). Consequently, upon N-acylation, electrophilic substitution is expected to be directed primarily to the para-position (C4).

Computational studies on substituted anilines have shown that electronic descriptors, such as the partial atomic charge on the amine nitrogen and the nucleophilic susceptibility of the ring carbons, are crucial in predicting their metabolic N-acetylation and subsequent reactions. researchgate.net Specifically, a higher electron-withdrawing character of substituents on the ring can influence the propensity for N-acetylation. researchgate.net While direct computational studies on the N-acylation of this compound are not prevalent, the principles derived from studies on other substituted anilines provide a framework for understanding how acylative protection can be a key strategy for controlling substitution patterns. researchgate.net

Table 1: Common Acylating Agents for N-Protection of Anilines

Acylating AgentResulting Protecting Group
Acetic Anhydride ((CH₃CO)₂O)Acetyl (-COCH₃)
Acetyl Chloride (CH₃COCl)Acetyl (-COCH₃)
Benzoyl Chloride (C₆H₅COCl)Benzoyl (-COC₆H₅)
Trifluoroacetic Anhydride ((CF₃CO)₂O)Trifluoroacetyl (-COCF₃)

The choice of the acyl group can be tailored to fine-tune the electronic and steric properties of the protected aniline, thereby offering a versatile tool for directing subsequent chemical transformations. The removal of the acyl protecting group is typically achieved under mild acidic or basic conditions, restoring the amino functionality for further synthetic manipulations.

Mechanistic Studies of Key Reactions Involving this compound

The reactivity of this compound is dominated by two key features: the potential for electrophilic aromatic substitution on the aniline ring and the byjus.combyjus.com-sigmatropic rearrangement of the allyl group, known as the Claisen rearrangement.

A fundamental reaction of anilines is electrophilic aromatic substitution, which proceeds through a two-step mechanism involving the attack of an electrophile by the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (the arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. libretexts.org However, in this compound, the two ortho positions are already substituted. This directs any further electrophilic substitution to the remaining available positions, primarily the para position (C4) and to a lesser extent the meta positions (C3 and C5).

The Claisen rearrangement is another pivotal transformation for aryl allyl ethers and, by analogy, for N-allyl anilines. byjus.comwikipedia.orgorganic-chemistry.orglibretexts.org This thermal, intramolecular, concerted pericyclic reaction involves a byjus.combyjus.com-sigmatropic shift. wikipedia.orgslideshare.net For an N-allyl aniline, this would involve the migration of the allyl group from the nitrogen atom to an ortho position of the aromatic ring. The reaction proceeds through a highly ordered, six-membered cyclic transition state. wikipedia.orglibretexts.org

In the specific case of this compound, if the allyl group were on the nitrogen (forming N-allyl-2,6-dimethylaniline as a conceptual model, since the starting compound already has an ortho-allyl group), a Claisen rearrangement would be sterically hindered at the occupied ortho positions. However, the existing ortho-allyl group itself is the product of such a rearrangement from a hypothetical O-allyl or N-allyl precursor.

Computational studies have become invaluable in elucidating the intricate details of reaction mechanisms. researchgate.net For instance, computational analysis of the reaction between 4-methylaniline and hydroxyl radicals has provided insights into the kinetics and mechanism of this process. While specific computational studies on this compound are scarce, research on related systems offers valuable parallels. For example, computational investigations into the regioselective synthesis of other substituted anilines have been used to validate or refute proposed mechanistic pathways, such as ruling out a wikipedia.orgslideshare.net-H shift in favor of an electrocyclic ring closure.

The mechanism of electrophilic attack on anilines is a competition between reaction at the nitrogen atom and the aromatic ring. stackexchange.com The lone pair on the nitrogen is highly nucleophilic. To favor electrophilic aromatic substitution, the nucleophilicity of the nitrogen is often suppressed by acylation, as discussed previously. stackexchange.com This makes the π-electron system of the ring the more likely site of attack for an incoming electrophile.

Table 2: Key Mechanistic Features of Reactions of this compound

Reaction TypeKey Mechanistic StepsInfluencing Factors
Electrophilic Aromatic Substitution 1. Attack of electrophile by the aromatic ring. 2. Formation of a resonance-stabilized carbocation (arenium ion). 3. Deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org- Activating/deactivating nature of substituents. - Steric hindrance from ortho groups. - N-protection to modulate reactivity. stackexchange.com
Claisen Rearrangement (of N-allyl precursor) - Concerted byjus.combyjus.com-sigmatropic shift. - Six-membered cyclic transition state. wikipedia.orglibretexts.org - Tautomerization to re-aromatize the ring. byjus.com- Thermal conditions. - Solvent polarity. byjus.com - Steric hindrance at ortho positions.

Derivatives and Analogues of 2 Allyl 6 Methylaniline: Synthesis and Reactivity Profiles

Synthesis of N-Substituted 2-Allyl-6-methylanilines

The secondary amine functionality of 2-allyl-6-methylaniline allows for the straightforward introduction of various substituents onto the nitrogen atom. A primary method for achieving N-substitution is through reductive amination. This process typically involves the condensation of this compound with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding N-substituted amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation.

For instance, the reaction of this compound with a substituted benzaldehyde (B42025) in the presence of a reducing agent would yield an N-benzyl derivative. The choice of carbonyl compound dictates the nature of the N-substituent, allowing for the synthesis of a wide array of derivatives.

Table 1: Examples of N-Substituted this compound Synthesis via Reductive Amination
Carbonyl ReactantReducing AgentProduct
BenzaldehydeNaBH₄N-Benzyl-2-allyl-6-methylaniline
AcetoneH₂/Pd-CN-Isopropyl-2-allyl-6-methylaniline
CyclohexanoneNaBH₃CNN-Cyclohexyl-2-allyl-6-methylaniline

Synthesis of Ring-Substituted this compound Analogues

Introducing substituents onto the aromatic ring of this compound requires consideration of the directing effects of the existing groups. The amino group (-NH₂) is a powerful activating group and an ortho-, para-director byjus.com. However, in this compound, both ortho positions (2- and 6-) are already occupied. Consequently, electrophilic aromatic substitution reactions are directed primarily to the para-position (C4) and to a lesser extent, the meta-positions (C3 and C5).

To control the reactivity and prevent undesirable side reactions such as oxidation, the amino group is often protected, for example, as an acetanilide (B955) (-NHCOCH₃) libretexts.org. This acetyl group moderates the activating effect of the amine and can be removed by hydrolysis after the substitution reaction is complete libretexts.org.

Key Electrophilic Aromatic Substitution Reactions:

Halogenation: Reaction with bromine in acetic acid or using N-bromosuccinimide (NBS) can introduce a bromine atom at the C4 position.

Nitration: Nitration of the corresponding acetanilide with a mixture of nitric acid and sulfuric acid at low temperatures predominantly yields the 4-nitro derivative libretexts.orgresearchgate.net. Direct nitration of the unprotected aniline (B41778) is generally avoided due to strong oxidation and the formation of meta-isomers after protonation of the amine in the acidic medium byjus.com.

Sulfonation: Treatment with fuming sulfuric acid leads to the formation of the 4-sulfonic acid derivative byjus.com.

Table 2: Regioselectivity in Electrophilic Substitution of this compound
ReactionReagentsMajor Product (after deprotection if applicable)
Bromination1. Acetic Anhydride (B1165640) 2. Br₂/CH₃COOH 3. H₃O⁺4-Bromo-2-allyl-6-methylaniline
Nitration1. Acetic Anhydride 2. HNO₃/H₂SO₄ 3. H₃O⁺2-Allyl-6-methyl-4-nitroaniline

Heterocyclic Compounds Derived from the this compound Scaffold

The presence of both an amino group and a reactive allyl group makes this compound an excellent precursor for the synthesis of various nitrogen-containing heterocyclic systems.

Tetrahydroindoloisoquinolines

A notable application of this compound derivatives is in the synthesis of the tetrahydroindoloisoquinoline core, an uncommon class of fused bicyclic heterocycles. This transformation can be achieved through an intramolecular palladium-catalyzed alkene carboamination reaction. The process begins with the N-alkylation of this compound with a suitable electrophile, such as a 2-bromobenzaldehyde (B122850) derivative, followed by reduction to form the N-(2-bromobenzyl)aniline precursor. Treatment of this substrate with a palladium catalyst, such as Pd(OAc)₂, and a phosphine (B1218219) ligand initiates a cyclization cascade, leading to the formation of the fused heterocyclic system in good yields.

Quinolines and Related Nitrogen Heterocycles

The this compound scaffold is also a valuable starting material for synthesizing substituted quinolines, a core structure in many physiologically active compounds researchgate.net. One direct method involves the oxidation of the o-allylaniline derivative. For example, reacting this compound with potassium tert-butoxide in DMSO can trigger an oxidation and subsequent six-electron cyclization to furnish the corresponding 8-methylquinoline (B175542) mdpi.com.

Classical quinoline (B57606) syntheses can also be adapted. For instance, the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, could be applied du.edu.egiipseries.org. In this context, a derivative of this compound would first need to be converted to the corresponding 2-amino-3-allyl-5-methylbenzaldehyde or a related ketone.

Structure-Reactivity Relationships in this compound Derivatives

The reactivity of this compound derivatives is governed by the interplay of steric and electronic effects of the substituents on the aromatic ring and the nitrogen atom.

Steric Effects: The methyl and allyl groups at the C2 and C6 positions sterically hinder the amino group. This hindrance can influence the rate and feasibility of N-substitution reactions. Furthermore, these ortho groups direct incoming electrophiles to the C4 position of the aromatic ring, as observed in halogenation and nitration reactions researchgate.net.

Electronic Effects of Ring Substituents: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the aromatic ring significantly alters the nucleophilicity of the aniline nitrogen and the electron density of the allyl double bond.

An EDG at the C4 position (e.g., methoxy) would increase the electron density of the entire system, potentially accelerating electrophilic cyclization reactions.

Conversely, an EWG at the C4 position (e.g., nitro) would decrease the nucleophilicity of the nitrogen and the allyl group, making cyclization reactions more challenging.

Electronic Effects of N-Substituents: The nature of the substituent on the aniline nitrogen also plays a crucial role. An electron-withdrawing N-substituent, such as an acetyl group, reduces the electron-donating ability of the nitrogen into the ring, thereby deactivating the ring towards further electrophilic substitution libretexts.org. This effect is exploited to control reactivity in synthetic sequences. In contrast, electron-donating alkyl groups on the nitrogen enhance the ring's reactivity.

These structure-reactivity relationships are fundamental in designing synthetic routes and predicting the outcomes of reactions involving the this compound scaffold.

Compound Index

Table 3: List of Chemical Compounds
Compound Name
This compound
N-Benzyl-2-allyl-6-methylaniline
N-Isopropyl-2-allyl-6-methylaniline
N-Cyclohexyl-2-allyl-6-methylaniline
4-Bromo-2-allyl-6-methylaniline
2-Allyl-6-methyl-4-nitroaniline
Tetrahydroindoloisoquinoline
Quinoline
8-Methylquinoline
Acetanilide
2-Amino-3-allyl-5-methylbenzaldehyde

Applications in Advanced Organic Synthesis

Utilization as a Versatile Building Block for Polyfunctional Organic Molecules

The distinct reactivity of the allyl and aniline (B41778) functionalities within 2-allyl-6-methylaniline allows it to serve as a versatile building block for molecules bearing multiple functional groups. A notable strategy involves the initial isomerization of the allyl group to create a more reactive conjugated system.

For instance, the isomerization of this compound can be achieved by heating with potassium hydroxide (B78521), which converts the terminal alkene into a mixture of cis and trans 2-methyl-6-(1-propenyl)aniline. researchgate.netresearchgate.net This internal alkene is then primed for further functionalization. Treatment of this isomerized product with ethyl chloroformate leads to the formation of the corresponding ethyl 2-methyl-6-(1-propenyl)phenylcarbamates. researchgate.netresearchgate.net The creation of the carbamate (B1207046) demonstrates the conversion of the simple aniline into a more complex, polyfunctional molecule containing both an internal alkene and a carbamate group, opening avenues for further synthetic elaboration. researchgate.netresearchgate.net

Furthermore, this compound is a key precursor in the synthesis of chiral diamines. uwa.edu.au By reacting it with aromatic aldehydes such as o-tolualdehyde in the presence of a reducing agent like sodium cyanoborohydride, complex diamine structures can be prepared. uwa.edu.au These diamines are themselves valuable polyfunctional molecules, serving as foundational scaffolds for more advanced applications. uwa.edu.au

Table 1: Examples of Polyfunctional Molecules from this compound
Initial ReactantReagents/ConditionsResulting Polyfunctional MoleculeSource(s)
This compound1. KOH, 300°C 2. Ethyl chloroformateEthyl 2-methyl-6-(1-propenyl)phenylcarbamate researchgate.netresearchgate.net
This compoundo-Tolualdehyde, ZnCl2, NaBH3CN, MethanolChiral Diamine Scaffold uwa.edu.au

Role in the Synthesis of Complex Ring Systems

The structure of this compound is ideally suited for intramolecular cyclization reactions to form complex, nitrogen-containing heterocyclic rings. These ring systems are prevalent in pharmaceuticals and biologically active compounds.

A significant application is in the iridium-catalyzed asymmetric intramolecular hydroamination of amino-olefin substrates derived from this compound. uwa.edu.auuwa.edu.au This reaction effectively cyclizes the molecule to form chiral indolines, a five-membered ring fused to the benzene (B151609) ring. uwa.edu.auuwa.edu.au This transformation is a highly atom-economical method for constructing these valuable heterocyclic cores with high enantioselectivity. uwa.edu.au

Building on the functionalization described previously, the isomerized and derivatized forms of this compound can also lead to more complex ring systems. The ethyl 2-methyl-6-(1-propenyl)phenylcarbamate intermediate, when reacted with bromine, undergoes a cyclization to yield 4-(1-bromoethyl)-8-methyl-1,4-dihydro-2H-3,1-benzoxazin-2-one. researchgate.netresearchgate.net This reaction forms a six-membered heterocyclic ring containing both nitrogen and oxygen, highlighting a pathway to complex benzoxazinone (B8607429) structures. researchgate.netresearchgate.net

Table 2: Synthesis of Complex Ring Systems
Precursor Derived From this compoundReaction TypeResulting Ring SystemSource(s)
N-protected amino-olefinAsymmetric Intramolecular HydroaminationChiral Indoline (B122111) uwa.edu.auuwa.edu.au
Ethyl 2-methyl-6-(1-propenyl)phenylcarbamateBromination / Cyclization4-(1-bromoethyl)-8-methyl-1,4-dihydro-2H-3,1-benzoxazin-2-one researchgate.netresearchgate.net

Precursor for the Development of Chiral Amine Scaffolds

Perhaps one of the most advanced applications of this compound is its role as a starting material for sophisticated chiral amine scaffolds, particularly N-heterocyclic carbene (NHC) ligands. These ligands are crucial in modern asymmetric catalysis.

The synthesis begins with the preparation of enantiopure chiral diamines from this compound and an electron-rich aromatic aldehyde. uwa.edu.au These diamines, which feature defined stereochemistry, serve as the backbone for the NHC ligand. The resulting monodentate NHC ligand salts incorporate this backbone chirality, which is essential for inducing stereocontrol in catalytic reactions. uwa.edu.au

These chiral NHC ligands, derived from this compound, can then be complexed with metals like iridium. uwa.edu.auuwa.edu.au The resulting cationic iridium-NHC complexes have proven to be effective catalysts for reactions such as asymmetric intramolecular hydroamination, leading to the synthesis of optically enriched N-heterocycles like indolines and pyrrolidines. uwa.edu.auuwa.edu.au This demonstrates a full-circle application where the initial aniline is used to build a catalyst that, in turn, is used to create other valuable chiral molecules. uwa.edu.au

Strategic Intermediate in Cascade Reactions and Multicomponent Reactions

The strategic placement of functional groups in this compound allows it to act as a key intermediate in tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation. These processes are highly efficient as they reduce the need for isolating intermediates, thereby saving time and resources.

A clear example is the tandem isomerization-functionalization-cyclization sequence. The initial isomerization of this compound to 2-methyl-6-(1-propenyl)aniline is the first step in a reaction cascade. researchgate.netresearchgate.net This is followed by carbamate formation and then a bromine-induced cyclization to form a complex benzoxazinone. researchgate.netresearchgate.net This sequence, where the product of one reaction becomes the substrate for the next in the same pot or in a sequential manner, exemplifies its use as a strategic intermediate in a tandem process. researchgate.net

While direct participation in classical multicomponent reactions is less documented in readily available literature, its role in initiating such tandem sequences highlights its strategic importance. The ability to undergo a controlled isomerization to an internal alkene, which then participates in further transformations, is a key feature that makes this compound a valuable intermediate for constructing molecular complexity efficiently. researchgate.netescholarship.org

Catalytic Roles and Ligand Design Incorporating the 2 Allyl 6 Methylaniline Scaffold

Design and Synthesis of P,N-Ligands Derived from Allylanilines

The synthesis of P,N-ligands, which incorporate both a soft phosphorus donor and a hard nitrogen donor, is a significant area of research in coordination chemistry and catalysis. nih.gov The unique electronic properties of these hemilabile ligands allow them to play a crucial role in stabilizing different oxidation states of metal centers during a catalytic cycle. nih.gov The synthesis of such ligands often involves the reaction of an aniline (B41778) derivative with a phosphorus-containing electrophile.

The general approach to synthesizing P,N-ligands from allylanilines, such as 2-Allyl-6-methylaniline, involves a few key steps. The synthesis is typically conducted under inert conditions to prevent the oxidation of the phosphine (B1218219) moiety. nih.gov A common strategy is the protection of the phosphine as a borane (B79455) adduct, which can be deprotected in the final step. nih.gov

A plausible synthetic route for a P,N-ligand derived from this compound is outlined below:

Deprotonation of the Amine: The aniline nitrogen of this compound is deprotonated using a strong base, such as n-butyllithium, to form a lithium anilide intermediate.

Reaction with a Chlorophosphine: The anilide is then reacted with a chlorophosphine, for instance, chlorodiphenylphosphine, to form the P-N bond.

Workup and Purification: The reaction mixture is then quenched and purified, often through chromatography, to yield the desired P,N-ligand.

An alternative method involves the use of aminosilanes, which can produce byproducts that are easily removed by distillation. nih.gov The steric and electronic properties of the resulting P,N-ligand can be fine-tuned by modifying the substituents on both the aniline and the phosphine fragments.

Application in Transition Metal Catalysis

P,N-ligands derived from scaffolds like this compound are valuable in a range of transition metal-catalyzed reactions due to their unique ability to influence the catalytic process.

Palladium-Catalyzed Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds in an enantioselective manner. nih.govthieme-connect.de The success of this reaction heavily relies on the design of the chiral ligand, which controls the stereochemical outcome. nih.gov

P,N-ligands are particularly effective in this transformation. The hemilabile nature of the P,N-ligand, where the nitrogen atom can reversibly coordinate to the metal center, is thought to be beneficial for the catalytic cycle. nih.gov In the context of a ligand derived from this compound, the allyl group on the ligand backbone could potentially interact with the metal center or influence the steric environment around it.

Table 1: Hypothetical Performance of a this compound-based P,N-Ligand in a Model Palladium-Catalyzed Asymmetric Allylic Alkylation

EntrySubstrateNucleophileYield (%)Enantiomeric Excess (ee, %)
11,3-Diphenylallyl acetateDimethyl malonate9592
21,3-Diphenylallyl acetateNitromethane8885
3Cinnamyl acetateDiethyl malonate9289

This table presents hypothetical data to illustrate the potential application and is not based on published experimental results for this specific ligand.

Role in Other Cross-Coupling Reactions

Beyond AAA, P,N-ligands are employed in a variety of other cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Negishi reactions. researchgate.netacs.org The choice of ligand is crucial for the efficiency and selectivity of these transformations. nih.gov For instance, in Suzuki-Miyaura reactions, phosphine ligands are commonly used to facilitate the elementary steps of the catalytic cycle. nih.gov

A P,N-ligand based on the this compound scaffold could potentially be effective in these reactions. The electronic properties of the ligand, influenced by the methyl and allyl groups on the aniline ring, would modulate the reactivity of the palladium catalyst. The steric bulk of the ligand can also play a role in promoting the formation of the active catalytic species. nih.gov

Influence on Regioselectivity and Enantioselectivity

The structure of the ligand is a key determinant of both regioselectivity and enantioselectivity in transition metal catalysis. nih.gov In allylic substitution reactions, the nature of the ligand can direct the incoming nucleophile to attack a specific terminus of the π-allyl intermediate. nih.gov

The trans-influence of the phosphorus and nitrogen donors in a P,N-ligand can create an electronic bias in the π-allyl complex, leading to preferential attack at the position trans to the more π-accepting phosphorus atom. nih.gov The chirality of the ligand backbone, which can be introduced in a derivative of this compound, is responsible for inducing enantioselectivity. The specific placement of the allyl and methyl groups on the aniline ring would create a unique chiral pocket around the metal center, influencing the facial selectivity of the nucleophilic attack.

Development of Organocatalysts Based on this compound Derivatives

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful and environmentally benign alternative to metal-based catalysis. princeton.edunih.gov The development of novel organocatalysts is an active area of research. gla.ac.uk

Derivatives of this compound could serve as scaffolds for new organocatalysts. For example, the amine functionality could be incorporated into a thiourea (B124793) or squaramide structure to create a hydrogen-bond donating catalyst. nih.gov The allyl group could be functionalized to introduce additional catalytic moieties or to modulate the steric and electronic properties of the catalyst.

Table 2: Potential Organocatalytic Applications of this compound Derivatives

Catalyst TypePotential ReactionActivating Moiety
Chiral Brønsted AcidAsymmetric Aza-Friedel-CraftsPhosphoric Acid Derivative
Chiral ThioureaAsymmetric Michael AdditionThiourea
Chiral AmineAsymmetric Mannich ReactionSecondary Amine

This table outlines potential applications and is based on established principles of organocatalyst design.

The development of such organocatalysts would involve a multi-step synthesis to build the desired catalytic framework onto the this compound core. The performance of these catalysts would then be evaluated in various asymmetric transformations. The modular nature of this scaffold allows for the systematic tuning of the catalyst structure to optimize its activity and selectivity for a specific reaction. organic-chemistry.orgnih.gov

Computational and Theoretical Investigations of 2 Allyl 6 Methylaniline

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in elucidating the electronic landscape of 2-allyl-6-methylaniline. While specific, in-depth computational studies on this molecule are not widely available in public literature, we can infer the likely methodologies and expected findings based on research on analogous compounds.

Density Functional Theory (DFT) is a prevalent method for such investigations, with the B3LYP functional and a 6-31G(d,p) basis set being a common level of theory for organic molecules, offering a balance between accuracy and computational cost. Such calculations would typically determine key electronic parameters.

A theoretical study on a related complex using DFT indicated a significant energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, particularly the nitrogen atom and the aromatic pi system. The LUMO, conversely, would likely be distributed over the aromatic ring and the allyl group's pi* antibonding orbital. The energy of these frontier orbitals is crucial in predicting the molecule's reactivity, with the HOMO energy correlating to its ability to donate electrons and the LUMO energy relating to its electron-accepting capability.

Table 1: Hypothetical Electronic Properties of this compound (Illustrative)

PropertyPredicted Value (Illustrative)Significance
HOMO Energy-5.5 eVIndicates susceptibility to electrophilic attack.
LUMO Energy-0.2 eVRelates to electron affinity and reactivity with nucleophiles.
HOMO-LUMO Gap5.3 eVSuggests good kinetic stability.
Dipole Moment~1.5 DReflects the molecule's overall polarity.

Note: These values are illustrative and would require specific calculations for confirmation.

Molecular Modeling and Conformational Analysis

The conformational flexibility of this compound, particularly the orientation of the allyl group relative to the aniline ring, is a key determinant of its chemical behavior. Molecular modeling techniques, including conformational searches and potential energy surface scans, can identify the most stable conformers and the energy barriers between them.

The rotation around the C-C bond connecting the allyl group to the aromatic ring and the C-N bond of the aniline moiety are of particular interest. The presence of the ortho-methyl group introduces steric hindrance that significantly influences the preferred conformations. It is expected that the lowest energy conformer will adopt a geometry that minimizes steric clash between the allyl and methyl groups, and the amino group.

Experimentally, the isomerization of this compound can yield cis and trans isomers of 2-methyl-6-(1-propenyl)aniline. researchgate.netresearchgate.net This transformation underscores the importance of understanding the conformational landscape and the relative stabilities of the different isomers, which can be predicted through computational modeling.

Table 2: Predicted Relative Energies of this compound Conformers (Illustrative)

ConformerDihedral Angle (C-C-C-C of allyl group)Relative Energy (kcal/mol)
Anti~180°0.0
Gauche~60°1.2

Note: These values are illustrative and would require specific calculations for confirmation.

Prediction of Reaction Pathways and Transition States

Theoretical chemistry plays a crucial role in mapping out the potential reaction pathways for this compound and identifying the associated transition states. A notable reaction of this compound is its isomerization to 2-methyl-6-(1-propenyl)aniline, which can be catalyzed by bases such as potassium hydroxide (B78521) at elevated temperatures. researchgate.netescholarship.org

Computational studies can model this isomerization reaction to determine the mechanism. This would involve locating the transition state structure for the migration of the double bond within the allyl group. By calculating the activation energy, which is the energy difference between the reactant and the transition state, the feasibility of the reaction under different conditions can be assessed.

Furthermore, this compound is a precursor in the synthesis of N-heterocyclic carbene (NHC) ligands. uwa.edu.au Theoretical calculations can provide valuable insights into the mechanisms of these synthetic transformations, helping to optimize reaction conditions and predict the stereochemical outcomes.

Theoretical Insights into Spectroscopic Properties (e.g., NMR, IR, MS)

Computational methods are powerful tools for predicting and interpreting the spectroscopic data of this compound, including its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra.

NMR Spectroscopy

Theoretical calculations of NMR chemical shifts, typically using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can aid in the assignment of experimental spectra. For this compound, calculations would predict the 1H and 13C chemical shifts for each unique atom in the molecule. These theoretical values, when compared with experimental data, can confirm the structure and provide a more detailed understanding of the electronic environment of the nuclei. For instance, the chemical shifts of the protons and carbons in the allyl group and the aromatic ring are sensitive to the molecule's conformation.

IR Spectroscopy

The vibrational frequencies of this compound can be calculated computationally. These theoretical frequencies and their corresponding intensities can be used to generate a predicted IR spectrum. The calculated spectrum can then be compared with the experimental one to aid in the assignment of vibrational modes. Key vibrational modes for this molecule would include the N-H stretching of the amino group, the C-H stretching of the aromatic ring, methyl, and allyl groups, the C=C stretching of the allyl group, and the various bending and out-of-plane vibrations.

Mass Spectrometry

While direct prediction of mass spectra is complex, theoretical calculations can help to understand the fragmentation patterns observed in mass spectrometry. By calculating the bond dissociation energies and the stabilities of potential fragment ions, the likely fragmentation pathways of the this compound molecular ion can be elucidated. This can aid in the interpretation of the experimental mass spectrum and the identification of the compound.

Advanced Spectroscopic and Analytical Techniques for Studying 2 Allyl 6 Methylaniline in Complex Systems

In-situ Spectroscopic Monitoring of Reactions

In-situ spectroscopy is a powerful tool for studying the progress of chemical reactions in real-time without the need for sample extraction. chemicalonline.com Techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy are particularly well-suited for monitoring reactions involving 2-Allyl-6-methylaniline. chemicalonline.commdpi.comnih.govyoutube.comyoutube.comyoutube.comyoutube.comyoutube.com

By immersing a probe directly into the reaction vessel, changes in the concentrations of reactants, intermediates, and products can be continuously tracked. For a reaction involving this compound, specific vibrational bands corresponding to the allyl group (e.g., C=C stretch, =C-H bend) and the substituted aniline (B41778) ring (e.g., N-H stretch, C-N stretch, aromatic C-H bends) would be monitored. mdpi.comyoutube.comresearchgate.net The appearance or disappearance of characteristic peaks provides crucial kinetic data and insights into the reaction mechanism. For instance, in a polymerization or addition reaction involving the allyl group, the decrease in intensity of the C=C stretching vibration would indicate the consumption of the starting material.

Hypothetical In-situ FTIR Monitoring Data for a Reaction of this compound

Wavenumber (cm⁻¹)Vibrational ModeExpected Trend During Reaction
~3400N-H stretchMay shift or decrease depending on the reaction at the amine
~1640Allyl C=C stretchDecrease as the allyl group reacts
~1600, 1500Aromatic C=C stretchMay shift slightly due to changes in substitution
~990, 910Allyl =C-H out-of-plane bendDecrease as the allyl group reacts
New BandsProduct-specific vibrationsAppear and increase in intensity

This continuous stream of data allows for a detailed understanding of reaction profiles, including the identification of reaction endpoints, the detection of transient intermediates, and the optimization of reaction conditions. mdpi.comyoutube.com

Advanced NMR Spectroscopy for Structural Elucidation of Reaction Intermediates and Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. proprep.compressbooks.pub Advanced techniques, including two-dimensional NMR (e.g., COSY, HSQC, HMBC), are crucial for elucidating the precise structure of this compound derivatives and any reaction intermediates that can be isolated. researchgate.net

¹H NMR spectroscopy would provide information on the number and connectivity of protons in the molecule, while ¹³C NMR would reveal the carbon skeleton. researchgate.netnih.govresearchgate.net For this compound itself, the aromatic protons would show a specific splitting pattern, and the allyl and methyl protons would have characteristic chemical shifts. chemicalbook.comhmdb.ca In reaction products, shifts in these signals or the appearance of new signals would indicate structural modifications. For example, the reaction of the allyl group would lead to the disappearance of the vinyl proton signals and the appearance of signals corresponding to a saturated alkyl chain.

Hypothetical ¹H NMR Data for this compound and a Hypothetical Product

CompoundProtonExpected Chemical Shift (δ, ppm)
This compound Methyl (-CH₃)~2.2
Allyl (-CH₂-)~3.3
Amine (-NH₂)~3.6 (broad)
Vinyl (=CH₂)~5.1
Vinyl (-CH=)~6.0
Aromatic (Ar-H)~6.8 - 7.1
Hypothetical Product (e.g., after addition to the allyl group) Methyl (-CH₃)~2.2
Alkyl (newly formed)~1.5 - 2.5
Amine (-NH₂)May shift
Aromatic (Ar-H)May shift slightly

By analyzing the correlations in 2D NMR spectra, the complete chemical structure of complex reaction products derived from this compound can be pieced together.

High-Resolution Mass Spectrometry for Product Characterization

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the elemental composition of unknown compounds with high accuracy. nih.govprotocols.io This is particularly useful for confirming the identity of reaction products of this compound. HRMS provides a very precise mass-to-charge ratio (m/z), which can be used to calculate a unique elemental formula. nih.govresearchgate.net

In addition to providing the molecular weight, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides valuable structural information. researchgate.netmassbank.eumassbank.eunih.gov For this compound, characteristic fragments would include the loss of the allyl group or cleavage of the bonds within the aniline ring structure. Comparing the fragmentation patterns of the starting material and the reaction products can help to identify the site of chemical modification.

Hypothetical HRMS Fragmentation Data for this compound

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossStructural Assignment
148.1121 [M+H]⁺133.088615 (CH₃)Loss of methyl radical
148.1121 [M+H]⁺107.070241 (C₃H₅)Loss of allyl radical
148.1121 [M+H]⁺91.054257 (C₃H₅N)Cleavage of the amine and allyl groups

This level of detail is crucial for confirming the identity of expected products and for identifying unexpected byproducts in complex reaction mixtures. nih.govacs.org

X-ray Crystallography of this compound Complexes or Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov While this compound is a liquid at room temperature, a crystalline derivative or a metal complex incorporating it as a ligand could be analyzed. researchgate.netresearchgate.netcambridge.orgnih.gov

Hypothetical Crystallographic Data for a Derivative of this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
β (°)98.5
Volume (ų)1285
Z (molecules/unit cell)4

This detailed structural data provides a static snapshot of the molecule, which complements the dynamic information obtained from spectroscopic methods.

Vibrational Spectroscopy (FT-IR, Raman) for Mechanistic Insights

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, offers a wealth of information for understanding reaction mechanisms at a molecular level. tsijournals.comnih.govnih.govmaterialsciencejournal.orgnih.govresearchgate.netresearchgate.netyoutube.com These methods are sensitive to changes in bond strength and molecular symmetry. researchgate.net

FT-IR and Raman are complementary techniques. tsijournals.comnih.gov For this compound, the N-H and aromatic C-H stretching vibrations would be prominent in the FT-IR spectrum, while the C=C and aromatic ring stretching vibrations would be strong in the Raman spectrum. By monitoring the shifts in vibrational frequencies and the appearance of new bands during a reaction, one can infer changes in electronic structure and bonding. For example, the coordination of the amine to a Lewis acid would cause a noticeable shift in the N-H stretching frequency. Similarly, a reaction that alters the conjugation of the aromatic ring would be reflected in the frequencies of the ring stretching modes.

Characteristic Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Vibrational ModeTechnique
~3400N-H stretchFT-IR
~3080=C-H stretch (allyl)Raman, FT-IR
~2920-C-H stretch (methyl, allyl)Raman, FT-IR
~1640C=C stretch (allyl)Raman
~1600, 1500Aromatic ring stretchRaman, FT-IR
~1270C-N stretchFT-IR
~990, 910=C-H bend (allyl)FT-IR

By combining the data from these advanced spectroscopic and analytical techniques, a comprehensive understanding of the chemistry of this compound in complex systems can be achieved.

Potential in Materials Science and Polymer Chemistry

Monomer for the Synthesis of Functional Polymers

2-Allyl-6-methylaniline serves as a valuable functional monomer for creating polymers with tailored properties. The allyl group provides a reactive site for polymerization, while the 2-methylaniline moiety imparts specific chemical characteristics to the resulting polymer chain.

Research into the polymerization of aniline (B41778) derivatives demonstrates that substituents on the aromatic ring play a crucial role in the properties of the final polymer. acs.orgnih.gov Specifically, studies on ortho-substituted aniline monomers, which are close structural analogs to this compound, have shown that such modifications can enhance the solubility of the resulting polymers in common organic solvents. nih.govrsc.orgrsc.orgresearchgate.net This improved solubility is a significant advantage for material processing and the formation of thin films for various applications. nih.govresearchgate.net

The polymerization of this compound can proceed through several pathways. The allyl group can undergo addition polymerization, or it can be copolymerized with other monomers, such as ethylene, using specialized catalysts like phosphine-sulfonate Pd(II) complexes. rsc.org This allows for the incorporation of the methylaniline functional group into the backbone of polyolefins. Furthermore, the aniline group itself can participate in polymerization reactions. For instance, various aniline derivatives can be polymerized using sulfur monochloride (S₂Cl₂) in a step-growth process to form poly[N,N-(phenylamino)disulfides], which are conjugated polymers with unique optical properties. acs.orgnih.gov

A study on the polymerization of a structurally similar monomer, 2-(1-methylbut-2-en-1-yl)aniline, provides insight into the potential characteristics of polymers derived from this compound. The properties of the resulting polymers are summarized in the table below.

Table 1: Properties of Polymers Synthesized from an Ortho-Alkene Substituted Aniline Analog

PropertyDescriptionReferences
Solubility Soluble in N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO). Moderately soluble in Chloroform, Acetone, and Tetrahydrofuran (THF). nih.govrsc.org
Morphology Scanning Electron Microscopy (SEM) shows that the surface morphology can range from a heterogeneous, hierarchical structure to a more uniform spherical structure depending on the specific substituents. nih.govrsc.orgresearchgate.net
Structure Infrared (IR) and UV-visible spectroscopy confirm that the polymers typically exist in the protonated emeraldine (B8112657) form, which is characteristic of conductive polyanilines. nih.govrsc.org

Application in the Design of Optoelectronic Materials

The electronic properties of the aniline ring make its polymer derivatives highly suitable for applications in optoelectronics. researchgate.netresearchgate.net Polyaniline and its derivatives are well-known electrically conductive polymers whose optical and electronic characteristics can be precisely tuned by adding substituent groups to the aromatic ring. rsc.orgacs.org In this compound, the electron-donating nature of the methyl and allyl groups is expected to modify the electronic structure of the resulting polymer, influencing its conductivity and optical absorption spectrum. acs.org

The primary application explored for polymers based on ortho-allyl-substituted anilines is in the development of chemical sensors. nih.govrsc.orgrsc.org These materials exhibit high sensitivity to analytes like ammonia (B1221849) and moisture, which is a key feature for sensor devices. nih.govresearchgate.net The sensing mechanism relies on changes in the polymer's conductivity or optical properties upon interaction with the target substance. rsc.org The ability to process these polymers into thin films makes them ideal for integration into electronic devices. nih.govresearchgate.net

The optical properties of these polymers, which are fundamental to their use in optoelectronics, have been characterized using UV-visible spectroscopy. nih.govrsc.org The absorption spectra confirm the formation of the emeraldine salt structure, which is responsible for the material's conductivity and optical response. nih.govrsc.org

Table 2: Optoelectronic Properties and Applications of an Analogous Polyaniline Derivative

FeatureFindingReferences
Application Thin films of the polymer are used in the design of chemical sensors. nih.govrsc.org
Sensitivity The polymer demonstrates high sensitivity to moisture and ammonia, making it a promising material for environmental or industrial monitoring. nih.govresearchgate.net
Electrical Properties The polymer is electrically conductive, and its properties change upon protonation/deprotonation, which is the basis for its sensing capabilities. nih.govrsc.org
Optical Properties UV-visible spectroscopy confirms the polymer exists in the protonated emeraldine form, which is essential for its function. nih.govrsc.org

Role in Surface Chemistry and Adsorption Studies on Catalytic Surfaces

The interaction of aniline derivatives with metal surfaces is a critical area of study for understanding heterogeneous catalysis. researchgate.net The way a molecule like this compound adsorbs onto a catalytic surface can determine the reaction pathway and product selectivity. The presence of bulky substituents at the ortho position, such as the methyl and allyl groups, introduces steric hindrance that can significantly influence the molecule's orientation and bonding with the surface. rsc.org

Detailed studies on the adsorption of N-methylaniline, a close structural analog, on a Platinum (Pt(111)) surface provide valuable insights. Research reveals that the adsorption behavior is highly dependent on the surface coverage. At low coverages, the molecule tends to lie flat, binding to the platinum surface through its phenyl ring. This orientation facilitates the cleavage of the C–N bond. In contrast, at higher coverages, the molecules orient themselves more vertically, binding primarily through the nitrogen atom's lone pair of electrons. In this orientation, the molecule is more likely to desorb intact rather than decompose.

This coverage-dependent interaction is crucial for controlling catalytic reactions. For this compound, the steric bulk of the ortho-substituents would likely further complicate this behavior, potentially favoring a specific orientation that could either enhance or inhibit certain catalytic transformations. Understanding these interactions is key to designing more efficient catalysts for processes involving substituted anilines.

Table 3: Adsorption Characteristics of N-Methylaniline on a Pt(111) Catalytic Surface

Coverage LevelPredominant Binding SiteMolecular OrientationResulting Surface Chemistry
Low Coverage Phenyl RingMolecule lies flat on the Pt(111) surface.Facilitates C–N bond cleavage and molecular decomposition.
High Coverage Nitrogen AtomMolecule orients more vertically with the nitrogen atom bonding to the surface.Molecule tends to desorb from the surface intact.

Future Research Directions and Unexplored Avenues for 2 Allyl 6 Methylaniline Chemistry

Development of Novel and Sustainable Synthetic Methodologies

Future research will undoubtedly focus on greener and more efficient methods for the synthesis of 2-allyl-6-methylaniline and its derivatives. While classical methods exist, the development of sustainable synthetic routes is paramount. Aza-Cope rearrangements and palladium-catalyzed cross-coupling reactions are potential avenues for the synthesis of related alkenyl-tethered anilines. researchgate.net The use of solid acid catalysts, such as tungsten oxide supported on zirconium dioxide, for the monoallylation of anilines presents a sustainable approach, utilizing allyl alcohol and producing only water as a byproduct. nih.gov

Further exploration into one-pot syntheses, such as the B(C6F5)3-catalyzed isomerization of allyl silanes followed by Hiyama coupling, could offer efficient access to a variety of styrene (B11656) derivatives from allylic precursors. nih.gov The development of such methodologies for this compound would be a significant advancement.

Table 1: Proposed Sustainable Synthetic Routes for this compound Derivatives

Reaction Type Catalyst/Reagent Potential Derivative Anticipated Yield Key Advantage
Dehydrative Allylation10 wt% WO₃/ZrO₂N-functionalized 2-allyl-6-methylanilines>90%Water as the only byproduct
One-Pot Isomerization-CouplingB(C₆F₅)₃, then Pd(OAc)₂Styrenyl-aniline derivatives70-85%High atom economy and functional group tolerance
C-H Activation/AllylationRh(III) or Ru(II) complexesC-H functionalized 2-allyl-6-methylanilines60-80%Direct functionalization of aromatic C-H bonds

Exploration of New Catalytic Applications and Ligand Scaffolds

The unique structural attributes of this compound make it an ideal candidate for development into novel ligand scaffolds for catalysis. The aniline (B41778) nitrogen and the allyl group's π-system can act as coordination sites for a variety of transition metals. Future research could focus on synthesizing chiral derivatives of this compound for use in asymmetric catalysis. For instance, palladium(II)-catalyzed enantioselective oxidative tandem cyclization reactions have been successfully employed for the synthesis of indolines using chiral ligands. researchgate.net

The development of catalysts based on this compound for reactions such as hydroformylation, hydrogenation, and cross-coupling is a fertile area for investigation. The steric bulk provided by the methyl group could influence the selectivity of these catalytic transformations.

Table 2: Potential Catalytic Applications of this compound-Based Ligands

Catalytic Reaction Metal Center Proposed Ligand Type Potential Substrate Target Product
Asymmetric HydrogenationRhodium(I) or Iridium(I)Chiral phosphine-aniline derivativeProchiral olefinsChiral alkanes
Heck CouplingPalladium(0)N-heterocyclic carbene (NHC)-aniline adductAryl halides and alkenesSubstituted alkenes
HydroformylationCobalt(0) or Rhodium(I)Bidentate N,P-ligand derivativeTerminal alkenesLinear and branched aldehydes

Integration into Supramolecular Architectures and Self-Assembly

The design and synthesis of complex, functional supramolecular structures through self-assembly is a rapidly advancing field. The aniline and allyl functionalities of this compound provide opportunities for its integration into larger, ordered systems through hydrogen bonding, π-π stacking, and metal coordination. Future work could explore the use of this compound derivatives as building blocks for the construction of metallacages, coordination polymers, and liquid crystals. The temporary rearrangement of dynamic imine-based metal complexes suggests a pathway for creating complex molecular networks. rsc.org

The allyl group, in particular, offers a reactive handle for post-assembly modification, allowing for the covalent capture of self-assembled structures or the introduction of new functionalities.

Advanced Mechanistic Studies using Ultrafast Spectroscopy

A deeper understanding of the reaction mechanisms involving this compound is crucial for the rational design of new catalysts and materials. Ultrafast spectroscopic techniques, such as femtosecond transient absorption and two-dimensional electronic-vibrational spectroscopy, can provide unprecedented insight into the dynamics of chemical reactions on the timescale of molecular vibrations. oliverresearchgroup.comrsc.org

Future research could employ these techniques to study the excited-state dynamics of this compound-based metal complexes, elucidating charge transfer processes and the mechanisms of photocatalytic reactions. rsc.org Investigating the gold chemistry of allenes, which can be related to the reactivity of the allyl group, has benefited from mechanistic studies, providing a model for similar investigations into this compound. rsc.org A fundamental understanding of the interaction between amines and metal surfaces is also key to developing new synthesis routes. acs.org

Computational Design of Novel Derivatives with Tunable Reactivity

Computational chemistry and molecular modeling are powerful tools for the in silico design of new molecules with tailored properties. Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict the electronic structure, reactivity, and spectroscopic properties of this compound derivatives.

Future research will likely involve the computational screening of virtual libraries of this compound analogs to identify promising candidates for specific applications. For example, computational studies could be used to design ligands with optimal steric and electronic properties for a particular catalytic transformation or to predict the self-assembly behavior of new supramolecular building blocks. The insights gained from computational studies can guide synthetic efforts, saving time and resources.

Table 3: Computationally Designed Derivatives and Their Predicted Properties

Derivative Modification Computational Method Predicted Property Potential Application
This compound-BF₂Coordination to BF₂DFTIncreased electrophilicity of the anilineLewis acid catalysis
Chiral Phosphine (B1218219) AdductIntroduction of a chiral phosphineMolecular DynamicsSpecific conformational preferencesAsymmetric catalysis
Extended π-System DerivativeAnnulation of an aromatic ringTD-DFTRed-shifted absorption and emissionOrganic electronics

Q & A

Basic: What synthetic routes are recommended for preparing 2-Allyl-6-methylaniline, and how can purity be optimized?

Methodological Answer:
A common approach involves nucleophilic substitution or catalytic allylation of 6-methylaniline derivatives. For example, refluxing a mixture of allyl bromide and 6-methylaniline in ethanol under inert conditions could yield the target compound . Purification techniques such as column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol are recommended to isolate the product. Purity validation via HPLC (C18 column, mobile phase: methanol/water) or GC (capillary column, temperature gradient) is critical, as described for structurally similar anilines .

Basic: Which chromatographic methods are suitable for detecting this compound in biological or environmental samples?

Methodological Answer:
Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) is effective for volatile analysis, while reverse-phase HPLC with UV detection (λ = 254 nm) is preferred for polar matrices . Method validation should include spike-recovery tests in relevant matrices (e.g., serum, water) and calibration curves with internal standards like deuterated aniline analogs to account for matrix effects .

Advanced: How can density functional theory (DFT) predict the electronic and steric effects of the allyl group in this compound?

Methodological Answer:
DFT calculations (e.g., B3LYP/6-311+G(d,p) basis set) can model the molecule’s HOMO-LUMO gaps, charge distribution, and steric hindrance. Exact exchange terms in hybrid functionals improve accuracy for thermochemical properties like bond dissociation energies . Compare computational results with experimental UV-Vis or NMR data to validate predictions. For example, the allyl group’s electron-donating effect can be correlated with shifts in aromatic proton signals in 1^1H NMR .

Advanced: How should researchers resolve contradictions in reactivity data for this compound under varying pH or solvent conditions?

Methodological Answer:
Systematic replication under controlled conditions (e.g., buffered solutions, inert atmosphere) is essential. For instance, conflicting oxidation rates may arise from trace metal impurities; use chelating agents like EDTA to isolate variables . Statistical tools (e.g., ANOVA for replicate experiments) and advanced characterization (e.g., in situ FTIR to monitor intermediate species) can clarify mechanisms .

Advanced: What strategies improve regioselectivity in electrophilic substitution reactions of this compound?

Methodological Answer:
The allyl group’s steric and electronic effects direct substitution to the para position. Computational modeling (DFT) can predict transition states, while experimental optimization (e.g., Lewis acid catalysts like FeCl3_3 in nitration reactions) enhances selectivity . Monitor reaction progress via LC-MS to identify byproducts and adjust conditions (temperature, solvent polarity) accordingly .

Advanced: How does the allyl substituent influence the thermal stability of this compound compared to methyl/ethyl analogs?

Methodological Answer:
Thermogravimetric analysis (TGA) under nitrogen reveals decomposition onset temperatures. The allyl group’s conjugation with the aromatic ring may delay degradation compared to saturated analogs (e.g., 2-Ethyl-6-methylaniline ). Pair TGA with DSC to identify phase transitions and DFT calculations to correlate stability with resonance energy .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1^1H/13^{13}C NMR : Identify allyl protons (δ 5.0–6.0 ppm) and methyl group splitting patterns .
  • IR Spectroscopy : Confirm NH2_2 stretches (~3400 cm1^{-1}) and allyl C=C (1640 cm1^{-1}) .
  • X-ray Crystallography : Resolve steric effects and bond angles if single crystals are obtainable via slow evaporation (e.g., ethanol/water mixtures) .

Advanced: How can researchers design kinetic studies to probe the allyl group’s role in this compound’s reactivity?

Methodological Answer:
Use stopped-flow UV-Vis spectroscopy to monitor fast reactions (e.g., oxidation by peroxides). Compare rate constants with methyl/ethyl analogs to isolate allyl-specific effects. Eyring plots (ln(k/T) vs. 1/T) derived from variable-temperature experiments reveal activation parameters (ΔH‡, ΔS‡) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.